(2R,4aS,6aS,8aR,10S,12aS,14aS,14bR)-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,8,8a,10,11,12,14,14b-dodecahydropicene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4aS,6aS,8aR,10S,12aS,14aS,14bR)-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,8,8a,10,11,12,14,14b-dodecahydropicene-2-carboxylic acid is a naturally occurring triterpenoid compound. It is derived from the plant Nerium oleander, which is known for its diverse pharmacological properties. This compound is part of a larger class of triterpenoids, which are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4aS,6aS,8aR,10S,12aS,14aS,14bR)-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,8,8a,10,11,12,14,14b-dodecahydropicene-2-carboxylic acid typically involves the esterification of the parent triterpenoid with coumaric acid. The reaction conditions often include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction is usually carried out at room temperature under an inert atmosphere .
Industrial Production Methods
large-scale production would likely involve optimization of the synthetic route to improve yield and reduce costs, potentially using biotechnological methods to produce the parent triterpenoid more efficiently .
Chemical Reactions Analysis
Types of Reactions
(2R,4aS,6aS,8aR,10S,12aS,14aS,14bR)-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,8,8a,10,11,12,14,14b-dodecahydropicene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester linkage, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
(2R,4aS,6aS,8aR,10S,12aS,14aS,14bR)-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,8,8a,10,11,12,14,14b-dodecahydropicene-2-carboxylic acid has been studied for various scientific research applications:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its potential as an anti-inflammatory and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of (2R,4aS,6aS,8aR,10S,12aS,14aS,14bR)-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,8,8a,10,11,12,14,14b-dodecahydropicene-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
Ursolic Acid: Another triterpenoid with similar anti-inflammatory and anticancer properties.
Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.
Alphitolic Acid: Exhibits anti-inflammatory and antiproliferative activities
Uniqueness
(2R,4aS,6aS,8aR,10S,12aS,14aS,14bR)-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,8,8a,10,11,12,14,14b-dodecahydropicene-2-carboxylic acid is unique due to its specific ester linkage with coumaric acid, which may enhance its bioactivity and specificity compared to other triterpenoids .
Properties
Molecular Formula |
C39H52O5 |
---|---|
Molecular Weight |
600.8 g/mol |
IUPAC Name |
(2R,4aS,6aS,8aR,10S,12aS,14aS,14bR)-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,8,8a,10,11,12,14,14b-dodecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C39H52O5/c1-34(2)29-14-13-28-27(37(29,5)18-17-31(34)44-32(41)15-10-25-8-11-26(40)12-9-25)16-19-39(7)30-24-36(4,33(42)43)21-20-35(30,3)22-23-38(28,39)6/h8-13,15-16,29-31,40H,14,17-24H2,1-7H3,(H,42,43)/b15-10+/t29-,30+,31-,35+,36+,37+,38+,39-/m0/s1 |
InChI Key |
NOTQCQMXZCILJE-WYGBHMDXSA-N |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CC=C4C(=CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O)C)[C@]3(CC2)C)C)(C)C(=O)O |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C2=CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)OC(=O)C=CC6=CC=C(C=C6)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.